Cas no 1207029-72-8 (1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea)

1-(Diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a synthetic organic compound featuring a benzofuran-thiazole hybrid scaffold with a urea linkage. Its structural complexity, incorporating diphenylmethyl and methoxybenzofuran moieties, suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The presence of the thiazole ring enhances stability and binding affinity, while the urea group may facilitate hydrogen bonding interactions with target proteins. This compound is of interest for research applications in drug discovery, given its tailored molecular framework for probing enzyme inhibition or receptor modulation. Suitable for controlled laboratory use, it requires proper handling due to its synthetic nature.
1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea structure
1207029-72-8 structure
Product name:1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea
CAS No:1207029-72-8
MF:C26H21N3O3S
MW:455.52824473381
CID:6348183
PubChem ID:30349507

1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea
    • F5508-0039
    • 1207029-72-8
    • AKOS024511572
    • 1-benzhydryl-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
    • 1-benzhydryl-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea
    • 1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
    • Inchi: 1S/C26H21N3O3S/c1-31-21-14-8-13-19-15-22(32-24(19)21)20-16-33-26(27-20)29-25(30)28-23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,23H,1H3,(H2,27,28,29,30)
    • InChI Key: CDFKXJBVDZDTQT-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC3C=CC=C(C=3O2)OC)N=C1NC(NC(C1C=CC=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 455.13036271g/mol
  • Monoisotopic Mass: 455.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 105Ų

1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5508-0039-5μmol
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
5μmol
$63.0 2023-09-10
Life Chemicals
F5508-0039-1mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
1mg
$54.0 2023-09-10
Life Chemicals
F5508-0039-10μmol
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5508-0039-5mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
5mg
$69.0 2023-09-10
Life Chemicals
F5508-0039-2mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
2mg
$59.0 2023-09-10
Life Chemicals
F5508-0039-25mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
25mg
$109.0 2023-09-10
A2B Chem LLC
BA63904-5mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
5mg
$272.00 2024-04-20
A2B Chem LLC
BA63904-1mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
1mg
$245.00 2024-04-20
A2B Chem LLC
BA63904-10mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
10mg
$291.00 2024-04-20
Life Chemicals
F5508-0039-4mg
1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
1207029-72-8
4mg
$66.0 2023-09-10

1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea Related Literature

Additional information on 1-(diphenylmethyl)-3-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylurea

Introduction to 1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)]-1,3-thiazol-2-ylurea (CAS No. 1207029-72-8)

The compound 1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)]-1,3-thiazol-2-ylurea, with CAS number 1207029-72-, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of ureas, which are widely studied for their potential in drug development due to their versatile structural features and biological activities.

The molecular structure of this compound is characterized by a central thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The thiazole ring is substituted at the 4-position with a benzofuran moiety, specifically a 7-methoxy-substituted benzofuran group. This substitution pattern introduces significant electronic and steric effects, which are crucial for its biological activity. Additionally, the molecule features a diphenylmethyl group attached to the urea moiety, further enhancing its structural complexity and potential for interaction with biological targets.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. For instance, research has demonstrated that this compound exhibits potent antimicrobial activity, making it a promising candidate for the treatment of infections caused by drug-resistant pathogens. Furthermore, its ability to modulate key cellular pathways has led to investigations into its potential as an anticancer agent.

One of the most intriguing aspects of this compound is its ability to act as a selective kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling and regulation, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By selectively inhibiting specific kinases, this compound has shown potential in targeting pathological processes without causing significant toxicity to healthy cells.

The synthesis of 1-(diphenylmethyl)-3-[4-(7-methoxy-1-benzofuran-2-y)]l]-1,3-thiazol - ylurea involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the benzofuran ring system through oxidative coupling reactions and the subsequent functionalization of the thiazole ring to introduce substituents that enhance bioavailability and target specificity.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with various protein targets, such as kinases and other enzymes. The results suggest that the diphenylmethyl group plays a critical role in stabilizing interactions within the active site of these proteins.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Research into its photochemical properties has revealed that it exhibits strong fluorescence under certain conditions, which could be harnessed for applications in sensing and imaging technologies.

Despite its promising attributes, further research is required to fully elucidate the mechanisms underlying its biological activity and optimize its pharmacokinetic properties for therapeutic use. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of this compound in drug discovery.

In conclusion, 1-(diphenylmethyl)-3-[4-(7-methoxy - 1 - benzofuran - 2 - yl)] - 1 , 3 - thiazol - ylurea (CAS No. 1 , 3 , ) represents a fascinating example of how complex organic molecules can be designed and synthesized to address pressing challenges in medicine and materials science. With ongoing research efforts focusing on its optimization and application across diverse fields, this compound holds immense promise for future innovations.

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